n-(2-Amino-2-oxoethyl)-4-nitrobenzamide
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Overview
Description
N-(2-Amino-2-oxoethyl)-4-nitrobenzamide is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a nitro group, and a benzamide structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-oxoethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-oxoethyl)-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of N-(2-Amino-2-oxoethyl)-4-aminobenzamide, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-Amino-2-oxoethyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-oxoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-Amino-2-oxoethyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(2-Amino-2-oxoethyl)acrylamide: This compound has a similar amino and oxoethyl structure but lacks the nitrobenzamide moiety, resulting in different chemical properties and reactivity.
N-(2-Amino-2-oxoethyl)ethanediamide: This compound has an ethanediamide structure, which affects its reactivity and applications compared to this compound.
N-(2-Amino-2-oxoethyl)tetradecanamide: This compound has a longer alkyl chain, which influences its solubility and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5410-49-1 |
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Molecular Formula |
C9H9N3O4 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C9H9N3O4/c10-8(13)5-11-9(14)6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H2,10,13)(H,11,14) |
InChI Key |
KAYJNRVUJFLXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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